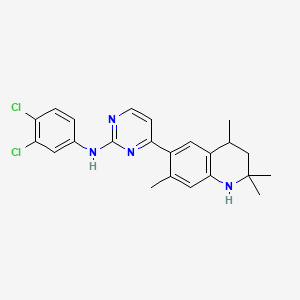![molecular formula C23H18N2O2 B11035149 4-amino-2,7-diphenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11035149.png)
4-amino-2,7-diphenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2,7-diphenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one is a complex organic compound that belongs to the class of furoquinolines This compound is characterized by its unique fused ring structure, which includes a furan ring fused to a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2,7-diphenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as 2-aminobenzophenone and phenylacetic acid derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving consistent quality and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-amino-2,7-diphenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Scientific Research Applications
4-amino-2,7-diphenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-2,7-diphenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of amino and phenyl groups enhances its binding affinity and specificity, allowing it to exert its effects at relatively low concentrations .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[f,h]furo[2,3-b]quinoxaline: This compound shares a similar fused ring structure but differs in the specific arrangement of atoms and functional groups.
2,3-dihydrofuro[2,3-b]pyridines: These compounds also feature a furan ring fused to a heterocyclic backbone, but with different substituents and reactivity.
Uniqueness
4-amino-2,7-diphenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one stands out due to its specific combination of functional groups and structural features. The presence of both amino and phenyl groups, along with the unique furoquinoline backbone, imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C23H18N2O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-amino-2,7-diphenyl-7,8-dihydro-6H-furo[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C23H18N2O2/c24-22-17-13-20(15-9-5-2-6-10-15)27-23(17)25-18-11-16(12-19(26)21(18)22)14-7-3-1-4-8-14/h1-10,13,16H,11-12H2,(H2,24,25) |
InChI Key |
KUGLBDPEDBPHDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1N=C3C(=C2N)C=C(O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,8,8-trimethyl-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile](/img/structure/B11035075.png)

![dimethyl 2-{1-[(4-ethylphenoxy)acetyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11035091.png)
![Methyl {4-oxo-2-[2-(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate](/img/structure/B11035097.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B11035111.png)
![(1Z)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035119.png)
![2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)ethanone](/img/structure/B11035122.png)
![ethyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11035124.png)
![(1E)-1-[(4-ethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035142.png)
![N-(3-chloro-4-methylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11035157.png)
![Methyl 1,3,5-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B11035160.png)
![4-[bis(4-fluorophenyl)methyl]-N-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboximidamide](/img/structure/B11035161.png)
![Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11035165.png)
![1-[(2,5-Difluorophenyl)sulfonyl]-4-(6-phenyl-4-pyrimidinyl)piperazine](/img/structure/B11035170.png)
